molecular formula C10H18O2 B025985 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-28-0

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Cat. No. B025985
M. Wt: 170.25 g/mol
InChI Key: AMXAFJMINFJAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, commonly known as TDN, is a cyclic ether compound that is found in various wines and grapes. It is responsible for the unique aroma and flavor of certain wines, particularly those made from Riesling grapes. TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry.

Mechanism Of Action

The mechanism of action of TDN is not fully understood. It is believed to interact with olfactory receptors in the nose, resulting in the perception of a unique aroma and flavor.

Biochemical And Physiological Effects

TDN has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties and may have potential health benefits. TDN has also been shown to have antimicrobial properties, making it a potential natural preservative in the food and beverage industry.

Advantages And Limitations For Lab Experiments

TDN has several advantages and limitations for lab experiments. Its unique aroma and flavor make it an ideal compound for sensory analysis studies. However, its strong odor can make it difficult to work with in the lab. TDN is also a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for TDN research. One area of interest is the development of new food and beverage products that incorporate TDN as a flavoring agent. Another area of interest is the potential health benefits of TDN, particularly its antioxidant properties. Further research is needed to fully understand the mechanism of action of TDN and its potential applications in various industries.

Synthesis Methods

TDN can be synthesized through several methods, including acid-catalyzed cyclization of geranylacetone, oxidative cleavage of carotenoids, and acid-catalyzed dehydration of terpenoid alcohols. The most commonly used method for TDN synthesis is acid-catalyzed cyclization of geranylacetone, which involves heating geranylacetone with a strong acid catalyst.

Scientific Research Applications

TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry. It is used as a flavoring agent in wines, particularly those made from Riesling grapes. TDN has also been studied for its potential use in the development of new food and beverage products.

properties

IUPAC Name

2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAFJMINFJAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1)OC(C(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.